

# Early-Phase Clinical Trial Results for AZD5423: A Technical Overview

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## Compound of Interest

Compound Name: AZD5423

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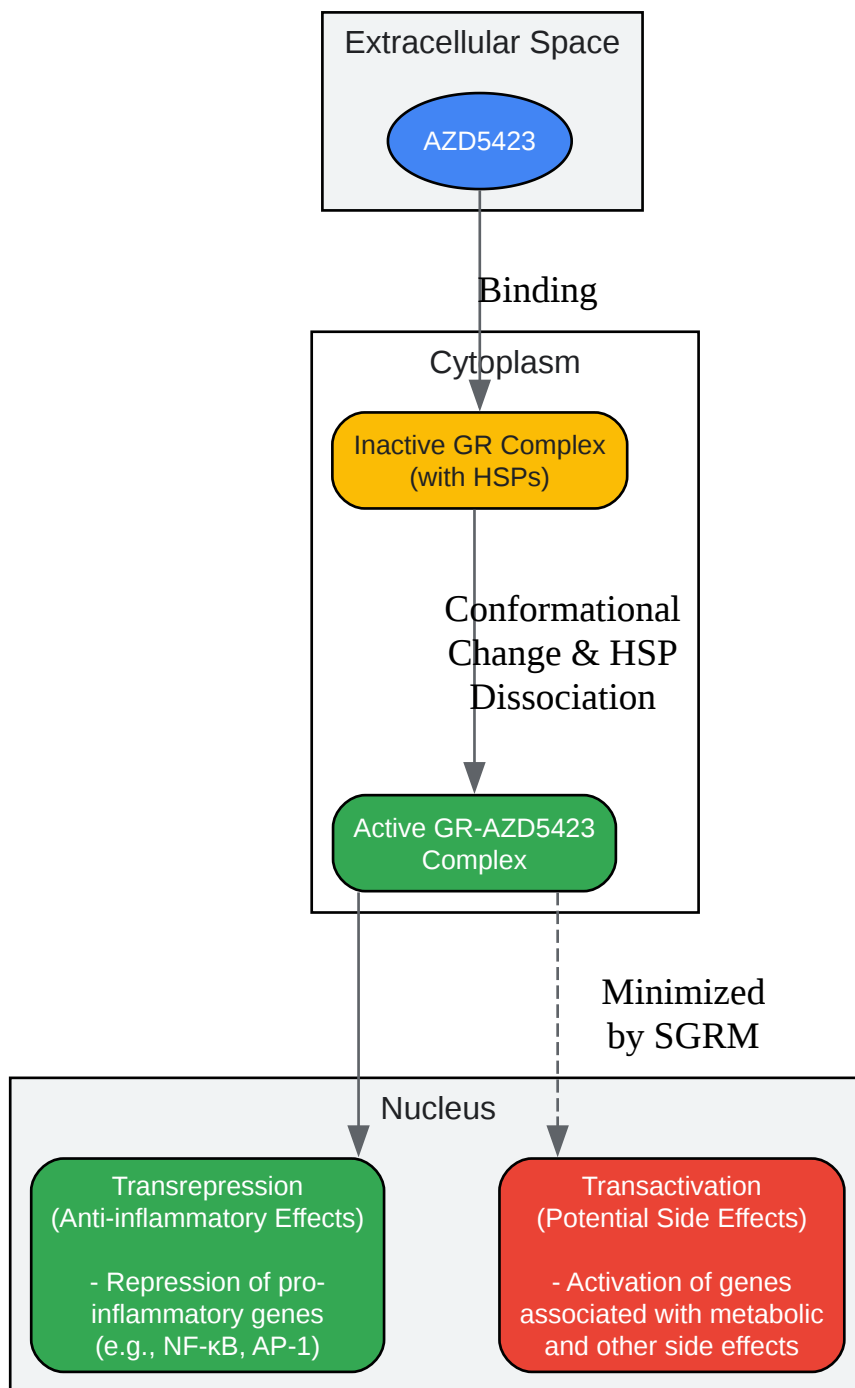
## Introduction

**AZD5423** is an investigational selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).<sup>[1][2]</sup> As an SGRM, **AZD5423** was designed to provide the anti-inflammatory benefits of corticosteroids while potentially minimizing the associated side effects. This technical guide synthesizes the available data from early-phase clinical trials to provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, safety, and efficacy of **AZD5423**.

## Mechanism of Action: Selective Glucocorticoid Receptor Modulation

**AZD5423** functions by selectively modulating the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which can have broad effects, SGRMs aim to dissociate the transrepression (anti-inflammatory) and transactivation (often associated with side effects) pathways of GR signaling. The intended mechanism is to achieve a more targeted anti-inflammatory response in the airways.

## Simplified Signaling Pathway of a Glucocorticoid Receptor Modulator



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Caption: Simplified signaling pathway of a glucocorticoid receptor modulator.

## Pharmacokinetics

## Phase I Studies in Healthy Volunteers

Early-phase studies in healthy male volunteers investigated the safety, tolerability, and pharmacokinetics of inhaled **AZD5423**. These were single and repeat dose-escalating studies. [1] Plasma exposure suggested dose-proportional pharmacokinetics. [1] A study was also conducted to assess the absolute pulmonary bioavailability of **AZD5423** when administered via different inhalation devices. [3]

Parameter	Value	Condition	Source
Cmax	0.841 nmol/L	Oral AZD5423 1200 µg	[4]
tmax	0.84 h	Oral AZD5423 1200 µg	[4]
t1/2	4.0 h	Oral AZD5423 1200 µg	[4]
Pulmonary Bioavailability	27.0%	405-420 µg via hand-held vibrating mesh nebulizer (I-neb)	[4]
Pulmonary Bioavailability	37.0-49.0%	450-523 µg via a jet nebulizer (Spira)	[4]
Pulmonary Bioavailability	30%	Inhalation via Turbuhaler	[5]
Pulmonary Bioavailability	46%	Inhalation via a new dry powder inhaler (DPI)	[5]

Table 1: Pharmacokinetic Parameters of **AZD5423** in Healthy Volunteers

## Pharmacodynamics

### Hypothalamus-Pituitary-Adrenal (HPA) Axis Effects

Inhaled **AZD5423** demonstrated dose-related effects on 24-hour plasma and urine cortisol levels in healthy volunteers, indicating systemic absorption and engagement with the

glucocorticoid receptor.[1] Both **AZD5423** and a reference glucocorticoid were shown to suppress 24-hour cortisol in a Phase II study in COPD patients.[2] There were no or marginal effects on other biomarkers such as osteocalcin, TRAP5b, DHEA-S, and 4 $\beta$ -OH-cholesterol in healthy volunteers.[1]

## Clinical Efficacy and Safety

### Phase II Study in Chronic Obstructive Pulmonary Disease (COPD)

A Phase II, double-blind, randomized, parallel-group study (NCT01555099) evaluated the efficacy and tolerability of inhaled **AZD5423** in 353 symptomatic COPD patients over 12 weeks. [2][6] The primary endpoint was the change in pre-bronchodilator Forced Expiratory Volume in one second (FEV1).[2]

Treatment Arm	Dose	Outcome	Source
AZD5423	180 $\mu$ g (delivered dose, once daily)	No clinically meaningful effect on lung function or markers of inflammation compared to placebo.	[2][7]
AZD5423	800 $\mu$ g (delivered dose, once daily)	No clinically meaningful effect on lung function or markers of inflammation compared to placebo.	[2][7]
Budesonide (Reference)	320 $\mu$ g (twice daily)	No clinically meaningful effect on lung function or markers of inflammation compared to placebo.	[2][7]
Placebo	-	-	[2]

Table 2: Overview of Phase II COPD Study (NCT01555099) Outcomes

Despite the lack of efficacy on lung function in this patient population, both doses of **AZD5423** were well-tolerated.[2]

## Phase II Study in Allergic Asthma

**AZD5423** was also investigated in a Phase II, double-blind, crossover study in patients with mild allergic asthma.[8] This study involved an allergen challenge to assess the efficacy of two doses of inhaled **AZD5423** over 7 days.[8] In this allergen challenge model, **AZD5423** was found to improve lung function and airway hyper-reactivity.[2] At a dose of 300 µg, **AZD5423** significantly attenuated allergen-induced airway hyperresponsiveness 24 hours after the challenge compared to placebo.[4]

## Experimental Protocols

### Phase I, Single Ascending Dose Study in Healthy Volunteers

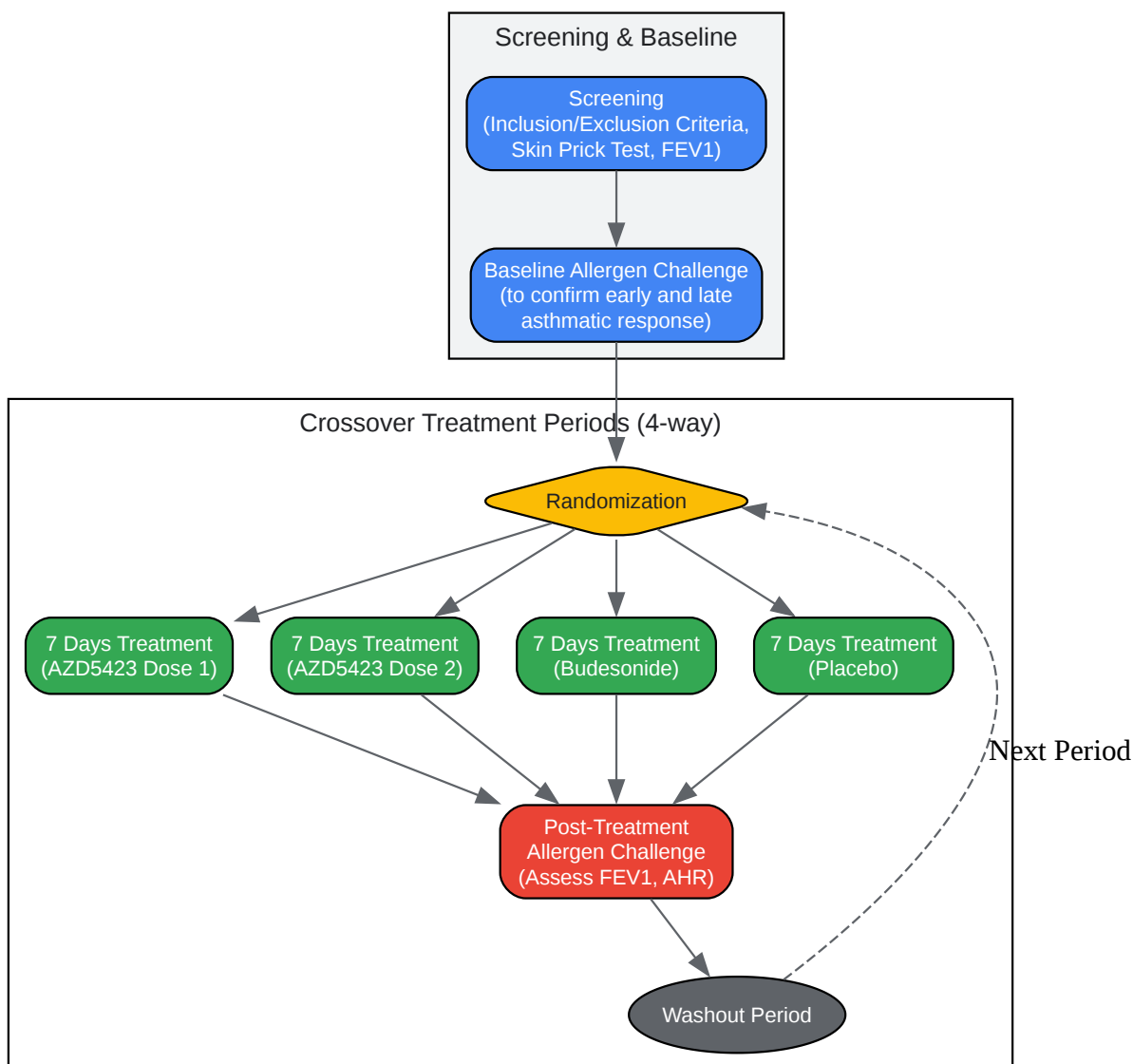
- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of inhaled **AZD5423**.
- Design: Single-center, double-blind, randomized, placebo-controlled, parallel-group study.
- Population: 72 healthy male subjects, aged 18-45 years, with a BMI between 18 and 30 kg/m<sup>2</sup>.
- Intervention: Single doses of **AZD5423** or placebo administered via nebulization, with starting doses of 8.4µg (lung deposited dose) and up to 8 dose escalations.
- Key Assessments: Safety monitoring, pharmacokinetic profiling (plasma concentrations of **AZD5423**), and pharmacodynamic assessments (including cortisol levels).

### Phase II Allergen Challenge Study in Mild Allergic Asthma

- Objective: To evaluate the efficacy and safety of two doses of inhaled **AZD5423** in patients with mild allergic asthma challenged with an inhaled allergen.

- Design: Double-blind, double-dummy, randomized, placebo-controlled, 4-way, crossover, multi-center study with budesonide as an active control.
- Population: 27 patients aged 18-60 years with a pre-bronchodilatory FEV1  $\geq 70\%$  of predicted normal, a history of allergic asthma, and a positive allergen-induced early and late airway bronchoconstriction.
- Intervention: Inhaled **AZD5423** (two dose levels), budesonide (200 microgram), or placebo for 7 days.
- Key Assessments: Lung function (FEV1) following allergen challenge, airway hyperresponsiveness, and safety.

## Experimental Workflow for Phase II Allergen Challenge Study

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Caption: Experimental workflow for the Phase II allergen challenge study.

## Summary and Conclusion

Early-phase clinical trials of **AZD5423** have provided valuable insights into its profile as a selective glucocorticoid receptor modulator. In healthy volunteers, inhaled **AZD5423** was generally safe and well-tolerated, with dose-proportional pharmacokinetics and evidence of systemic pharmacodynamic effects through cortisol suppression.[1] In a Phase II study in patients with mild allergic asthma, **AZD5423** demonstrated efficacy in an allergen challenge model, improving lung function and airway hyper-reactivity.[2] However, in a Phase II trial involving patients with COPD, **AZD5423** did not show a clinically meaningful improvement in lung function compared to placebo, despite being well-tolerated and demonstrating systemic activity.[2] These findings suggest that while **AZD5423** engages its target and has a pharmacodynamic effect, its clinical efficacy may be dependent on the specific patient population and the underlying inflammatory phenotype of the respiratory disease. Further research would be necessary to explore its potential in different patient populations or in combination with other therapies.

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